molecular formula C10H7Cl B1436267 2-Chloronaphthalene-d7 CAS No. 93951-84-9

2-Chloronaphthalene-d7

Cat. No. B1436267
CAS RN: 93951-84-9
M. Wt: 169.66 g/mol
InChI Key: CGYGETOMCSJHJU-GSNKEKJESA-N
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Description

2-Chloronaphthalene-d7 is a useful isotopically labeled research compound . It is a chlorinated derivative of naphthalene . Its chemical formula is C10H7Cl . The compound is an isomer for 1-chloronaphthalene .


Synthesis Analysis

2-Chloronaphthalene is obtained directly by chlorination of naphthalene . The process also forms more highly substituted derivatives such as dichloro- and trichloronaphthalenes, in addition to the two monochlorinated isomeric compounds: 1-chloronaphthalene and 2-chloronaphthalene .


Molecular Structure Analysis

The molecular structure of 2-Chloronaphthalene-d7 is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C10H7Cl .


Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloronaphthalene-d7 is 169.66 g/mol . It has a XLogP3 of 4.1 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass is 169.0675651 g/mol . The monoisotopic mass is also 169.0675651 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 11 . The complexity is 133 .

Scientific Research Applications

Application Summary

2-Chloronaphthalene-d7 is used in the study of its interaction with high carbon iron filings (HCIF) in semi-batch and continuous systems . This research is significant because it explores the potential of HCIF as a reactive material in permeable reactive barriers (PRBs) for in situ remediation of groundwater contaminated with 2-chloronaphthalene .

Method of Application

In the study, unrusted HCIF were contacted sequentially with successive aliquots of aqueous 2-chloronaphthalene (2-CN), i.e., in semi-batch mode, both in well-mixed and poorly-mixed conditions . The aqueous concentration of 2-CN and the dehalogenation by-product naphthalene (N) were monitored at the beginning and end of each 2-CN addition cycle .

Results and Outcomes

The experimental data was modeled using the 2-CN dehalogenation and adsorption/desorption rate constants determined from batch experiments involving 2-CN and a similar HCIF sample . The model predictions for the semi-batch experiments matched quite well with the experimental data in both well-mixed and poorly-mixed cases . It was experimentally demonstrated that adsorption and hence accumulation of N on HCIF surface did not substantially hinder either 2-CN adsorption or dehalogenation under the conditions examined in this study . Both simulations indicated nearly complete removal of 2-CN in the HCIF layer .

Tracer in Drug Development

Application Summary

2-Chloronaphthalene-d7 is used as a tracer in drug development . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Method of Application

In drug development, 2-Chloronaphthalene-d7 can be incorporated into drug molecules as a tracer . This is done to track the distribution of the drug in the body and to quantify its presence in various tissues .

Results and Outcomes

The use of 2-Chloronaphthalene-d7 as a tracer can provide valuable information about the pharmacokinetic and metabolic profiles of drugs . This can help researchers understand how the drug is processed in the body and can guide the development of more effective drug formulations .

Production of Fullerenes

Application Summary

2-Chloronaphthalene can be used for the production of fullerenes .

Method of Application

In the production of fullerenes, 2-Chloronaphthalene can be used as a starting material . The specific methods and procedures can vary depending on the type of fullerene being produced .

Results and Outcomes

The use of 2-Chloronaphthalene in the production of fullerenes can result in high-quality fullerenes with specific properties . These fullerenes can be used in a variety of applications, including electronics and nanotechnology .

Synthesis of Other Chemical Compounds

Application Summary

2-Chloronaphthalene-d7 can be used as a starting material for the synthesis of other chemical compounds .

Method of Application

The specific methods and procedures can vary depending on the type of compound being synthesized . Generally, 2-Chloronaphthalene-d7 can be reacted with other reagents under controlled conditions to form new compounds .

Results and Outcomes

The use of 2-Chloronaphthalene-d7 in the synthesis of other compounds can result in high-quality products with specific properties . These compounds can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

Environmental Tracer

Application Summary

2-Chloronaphthalene-d7 can be used as an environmental tracer .

Method of Application

In environmental studies, 2-Chloronaphthalene-d7 can be released into a system (such as a river or air mass) and then tracked as it moves through the system . This can provide valuable information about the system’s dynamics .

Results and Outcomes

The use of 2-Chloronaphthalene-d7 as an environmental tracer can provide valuable insights into environmental processes . This can help researchers understand how pollutants move through the environment and can guide the development of strategies for pollution control .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name

2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYGETOMCSJHJU-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Cl)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronaphthalene-d7

Citations

For This Compound
4
Citations
BN Colby - Journal of the American Society for Mass …, 1992 - ACS Publications
… The remaining three peaks in this group were biphenyl-dj, (18.750 min) and 2-chloronaphthalene-d7 (18.788 min), which were not represented in the library, and 2,3,6-trichlorophenol (…
Number of citations: 84 pubs.acs.org
J Huang, G Yu, M Yamauchi, T Matsumura… - … Science and Pollution …, 2015 - Springer
… -CN, 1,2,3,5,7-Penta-CN, 1,2,3,5,6,7-Hexa-CN, 1,2,3,4,5,7-Hexa-CN, 1,2,3,4,5,6,7-Hepta-CN, and 1,2,3,4,5,6,7,8-Octa-CN and another deuterated standard of 2-chloronaphthalene-d7 …
Number of citations: 19 link.springer.com
W Hao - 2021 - search.proquest.com
A method was developed to quantify persistent organic pollutants (POPs) in a wide range of matrices including wastewater, dietary supplements, and human whole blood using stir-bar …
Number of citations: 2 search.proquest.com
AJ Boggess - 2015 - search.proquest.com
… For quantification of POPs in drinking and waste waters, the following standards were acquired: a mixture of a mixture of 4-bromophenyl phenyl ether-d5, 2-chloronaphthalene-d7, 4…
Number of citations: 1 search.proquest.com

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